1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride
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Overview
Description
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a piperazine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylhydrazine with ethyl chloroacetate to form an intermediate, which is then cyclized to yield the oxadiazole ring. This intermediate is further reacted with piperazine under controlled conditions to form the final product .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles and piperazine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with various biological macromolecules, leading to the modulation of their activity. This compound can inhibit certain enzymes, thereby exerting its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways .
Comparison with Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar structural features but lacking the piperazine moiety.
1,2,4-Oxadiazole: Another isomer with different biological properties.
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine, which have different pharmacological profiles.
Uniqueness: 1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is unique due to its combined structural features of both the oxadiazole and piperazine rings, which confer distinct biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
1486543-93-4 |
---|---|
Molecular Formula |
C12H16Cl2N4O |
Molecular Weight |
303.2 |
Purity |
95 |
Origin of Product |
United States |
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